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Abstract
6-Hydroxybenzbromarone is the principal active metabolite of the uricosuric agent

benzbromarone. Possessing a longer biological half-life and exhibiting greater pharmacological

potency than its parent compound, 6-Hydroxybenzbromarone has garnered significant

interest for its multifaceted mechanisms of action. This document provides a comprehensive

overview of its chemical structure, physicochemical properties, and key pharmacological

activities, including its roles as a potent inhibitor of the EYA3 tyrosine phosphatase, the URAT1

transporter, and xanthine oxidase. Detailed experimental protocols and pathway diagrams are

provided to support further research and development.

Chemical Structure and Identification
6-Hydroxybenzbromarone, systematically named (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-

hydroxy-3-benzofuranyl)methanone, is a derivative of benzbromarone formed by aromatic

hydroxylation.[1] This metabolic conversion is crucial for its enhanced and prolonged

therapeutic effects.[2]
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Identifier Value

IUPAC Name
(3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-

hydroxybenzofuran-3-yl)methanone

CAS Number 152831-00-0

Molecular Formula C₁₇H₁₂Br₂O₄

SMILES
CCc1c(c2ccc(cc2o1)O)C(=O)c3cc(c(c(c3)Br)O)

Br

InChI

InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-

9(20)7-14(10)23-13)16(21)8-5-

11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3

InChIKey FEXBXMFVRKZOOZ-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of 6-Hydroxybenzbromarone are fundamental to its

pharmacokinetic and pharmacodynamic profile. While some experimental data is not readily

available in public literature, known and calculated properties are summarized below.

Property Value Source/Comment

Molecular Weight 440.08 g/mol [3][4]

Physical State Yellow Solid
Appearance of the deuterated

analog.[5]

Melting Point Data not available

The parent compound,

benzbromarone, has a melting

point of 161-163 °C.[6]

Solubility Soluble in Methanol [1]

Essentially insoluble in water

Inferred from the parent

compound's low water

solubility (11.8 mg L⁻¹).[6]

pKa Data not available
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Pharmacological Properties and Mechanism of
Action
6-Hydroxybenzbromarone exhibits a diverse pharmacological profile, acting on multiple

targets to exert its therapeutic effects. Its primary activities include anti-angiogenesis and

modulation of uric acid homeostasis.

Anti-Angiogenic Activity via EYA3 Inhibition
A key mechanism of 6-Hydroxybenzbromarone is the inhibition of the protein tyrosine

phosphatase (PTP) activity of the Eyes Absent 3 (EYA3) protein, with an IC₅₀ value of 21.5 μM.

[7] EYA proteins are multifunctional, acting as both transcriptional co-activators and

phosphatases that play a role in cell migration, a critical process in angiogenesis. By inhibiting

the phosphatase activity of EYA3, 6-Hydroxybenzbromarone demonstrates strong inhibitory

effects on endothelial cell migration, tubulogenesis, and angiogenic sprouting.[7]

The EYA3 signaling pathway involves its interaction with SIX transcription factors. The EYA3-

SIX complex can translocate to the nucleus to regulate the expression of genes involved in

angiogenesis and tumorigenesis, such as Vascular Endothelial Growth Factor D (VEGFD),

Epidermal Growth Factor Receptor (EGFR), and various Matrix Metalloproteinases (MMPs).[1]
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Inhibition by 6-Hydroxybenzbromarone
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EYA3 signaling inhibition by 6-Hydroxybenzbromarone.
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Uricosuric Activity via URAT1 Inhibition
6-Hydroxybenzbromarone is a potent uricosuric agent, responsible for the majority of the

urate-lowering effect of its parent drug.[2] It functions by inhibiting the urate transporter 1

(URAT1), also known as SLC22A12, which is located in the apical membrane of renal proximal

tubule cells. URAT1 is responsible for the reabsorption of uric acid from the filtrate back into the

blood. By blocking this transporter, 6-Hydroxybenzbromarone increases the excretion of uric

acid in the urine, thereby lowering serum uric acid levels.
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Mechanism of uricosuric action via URAT1 inhibition.

Xanthine Oxidase Inhibition
In addition to its uricosuric and anti-angiogenic effects, 6-Hydroxybenzbromarone also

functions as a non-competitive inhibitor of xanthine oxidase, the key enzyme in the purine

degradation pathway that produces uric acid. It has an IC₅₀ of 68 μM for this inhibition. This
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dual-action mechanism—reducing uric acid production and increasing its excretion—makes it a

compound of significant interest for managing hyperuricemia and gout.
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Inhibition of uric acid synthesis via Xanthine Oxidase.

Quantitative Biological Data Summary
The inhibitory activities of 6-Hydroxybenzbromarone have been quantified against its primary

molecular targets.

Target Activity Value

EYA3 Phosphatase IC₅₀ 21.5 μM

URAT1 Transporter IC₅₀ 0.20 ± 0.06 μM

Xanthine Oxidase IC₅₀ 68 μM

HUVEC Proliferation % Reduction >50% at 7.5 μM (72h)

Experimental Protocols
Detailed methodologies for key assays are provided to facilitate the replication and extension of

research on 6-Hydroxybenzbromarone.
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HUVEC Transwell Migration Assay
This assay assesses the effect of 6-Hydroxybenzbromarone on the chemotactic capability of

Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

Cell Culture: Culture HUVECs in endothelial cell growth medium until 70-90% confluent.

Chamber Preparation: Use 24-well transwell inserts (8 μm pore size). The upper surface of

the filter can be coated with Matrigel for invasion studies.

Seeding: Suspend HUVECs (e.g., 2 x 10⁴ cells) in 100-200 µL of serum-free or low-serum

medium and add them to the upper chamber of the insert.

Treatment: In the lower chamber, add 500-750 µL of medium containing a chemoattractant

(e.g., 10-20% FBS) and the desired concentration of 6-Hydroxybenzbromarone or vehicle

control.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 4 to 24 hours.

Cell Removal: After incubation, carefully remove the non-migratory cells from the upper

surface of the membrane using a cotton swab.

Staining and Quantification: Fix the migrated cells on the lower surface of the membrane

with 4% paraformaldehyde. Stain the cells with 0.1% crystal violet. Count the number of

migrated cells in several random fields under a microscope. Express results as a percentage

of the control.
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Workflow for the HUVEC Transwell Migration Assay.

HUVEC Tube Formation Assay
This assay evaluates the ability of 6-Hydroxybenzbromarone to inhibit the formation of

capillary-like structures by HUVECs in vitro.

Methodology:

Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) at 4°C. Coat the wells of a

96-well plate with 50 µL of the matrix and allow it to polymerize at 37°C for at least 30
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minutes.

Cell Preparation: Harvest HUVECs (passages 2-5 are recommended) and resuspend them

in a small volume of complete medium.

Seeding: Seed the HUVECs (e.g., 2 x 10⁴ cells per well) onto the surface of the gelled

matrix.

Treatment: Add the test compound (6-Hydroxybenzbromarone) at various concentrations

to the wells.

Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 to 24 hours.

Analysis: Observe the formation of tube-like structures using a phase-contrast microscope.

Quantify angiogenesis by measuring parameters such as total tube length, number of

junctions, and number of loops using imaging software (e.g., ImageJ).[3][4]

Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the direct inhibitory effect of 6-
Hydroxybenzbromarone on xanthine oxidase activity.

Methodology:

Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture consisting of a

phosphate buffer (e.g., 70 mM, pH 7.5), the test compound (6-Hydroxybenzbromarone
dissolved in DMSO and diluted in buffer), and a solution of xanthine oxidase (e.g., 0.01

units/mL).

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

Reaction Initiation: Start the reaction by adding the substrate, a solution of xanthine (e.g.,

150 μM).

Measurement: Immediately measure the increase in absorbance at 293 nm or 295 nm,

which corresponds to the formation of uric acid. Monitor the absorbance kinetically for

several minutes.
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Calculation: Calculate the rate of uric acid formation. The percentage of inhibition is

determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)]

x 100. Determine the IC₅₀ value from a dose-response curve.

Conclusion
6-Hydroxybenzbromarone is a pharmacologically active metabolite with a compelling profile

for drug development professionals. Its distinct mechanisms of action—inhibiting angiogenesis

via EYA3, promoting uric acid excretion via URAT1, and reducing uric acid synthesis via

xanthine oxidase—present a unique therapeutic combination. The data and protocols outlined

in this guide serve as a foundational resource for further investigation into its potential

applications in oncology and the treatment of hyperuricemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b3105370#chemical-structure-and-
properties-of-6-hydroxybenzbromarone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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